

Application Note: Determination of SPSB2-iNOS Binding Kinetics Using Surface Plasmon Resonance (SPR)

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Compound of Interest

Compound Name: *SPSB2-iNOS inhibitory cyclic peptide-1*

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Audience: Researchers, scientists, and drug development professionals.

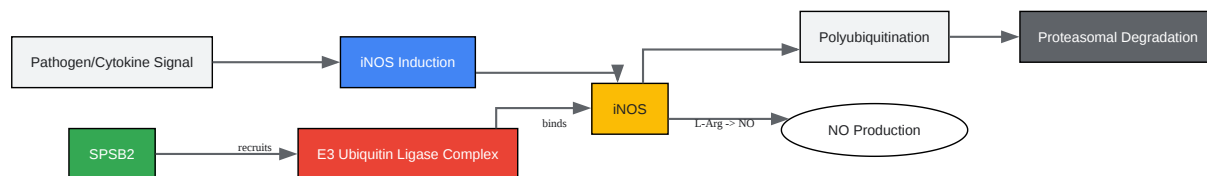
Introduction

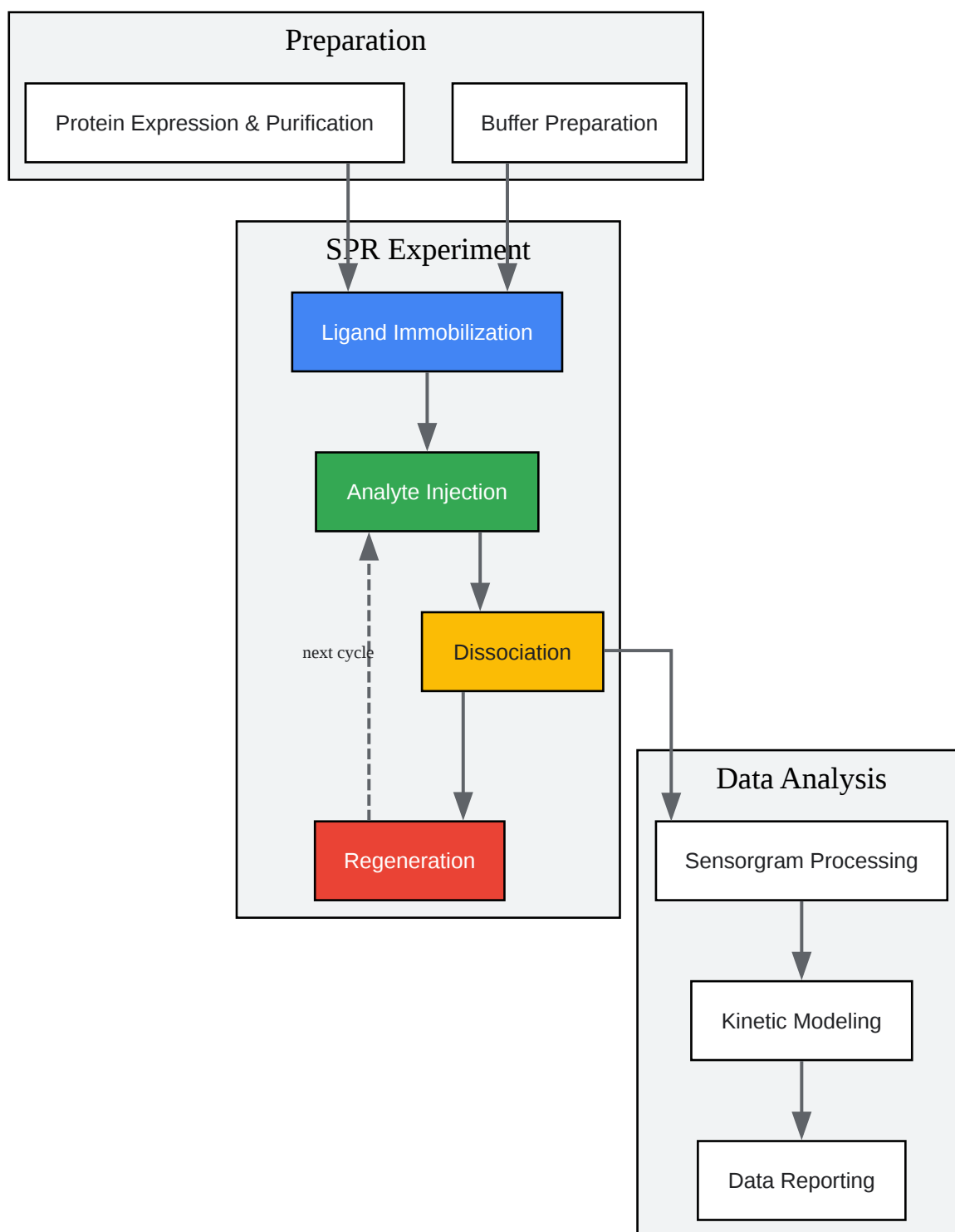
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing nitric oxide (NO) to combat pathogens.^{[1][2][3]} The regulation of iNOS levels is crucial, as excessive NO can be cytotoxic. The SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) is a key negative regulator of iNOS.^{[1][3]} SPSB2 acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex to iNOS, which leads to its polyubiquitination and subsequent degradation by the proteasome.^{[1][4]} This targeted degradation modulates the intracellular lifetime of iNOS and, consequently, NO production. The interaction between SPSB2 and iNOS is a potential therapeutic target for diseases where prolonged NO production is beneficial, such as in chronic infections.^{[1][3]}

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions. It provides quantitative data on binding affinity (K_D), as well as the rates of association (k_a) and dissociation (k_d). This application note provides a detailed protocol for studying the binding kinetics of the SPSB2-iNOS interaction using SPR, based on published research. The interaction is primarily mediated by the binding of the SPSB2 SPRY domain to a highly conserved "DINNN" motif within the N-terminus of iNOS.^{[5][6]}

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of SPSB2-mediated iNOS degradation and the general experimental workflow for an SPR-based analysis of this interaction.





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